molecular formula C9H11Cl2NO B2652784 5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride CAS No. 2580208-46-2

5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

Cat. No. B2652784
CAS RN: 2580208-46-2
M. Wt: 220.09
InChI Key: LLOHUAIOAIYSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

Benzofuran synthesis involves a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Substituted benzofurans were synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives like “5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride” can be viewed using Java or Javascript . The molecular weight of benzofuran, a related compound, is 120.1485 .


Chemical Reactions Analysis

Benzofuran and its derivatives exhibit potent antibacterial activity when the substituent on the 4-position contains halogens or hydroxyl groups . A nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones provides benzofuran derivatives in moderate yields .

Mechanism of Action

Benzofuran derivatives selectively stimulate 5-HT4 receptors, presenting enterokinetic properties . The high selectivity of these compounds allowed further development as it prevented the cardiac adverse reactions observed due to non-target effects of precedent therapies .

Safety and Hazards

Benzofuran derivatives may pose safety and hazard risks. For instance, some benzofuran derivatives are classified as Acute Tox. 4 Oral - Eye Dam. 1 . Long-term administration of these compounds can be toxic to host cells .

Future Directions

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . There is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name

5-chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c1-5-2-9-6(3-7(5)10)8(11)4-12-9;/h2-3,8H,4,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOHUAIOAIYSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(CO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.